molecular formula C9H10F3N B8709672 4-Ethyl-2-(trifluoromethyl)benzenamine

4-Ethyl-2-(trifluoromethyl)benzenamine

Cat. No. B8709672
M. Wt: 189.18 g/mol
InChI Key: GGXFKZRMRIPROB-UHFFFAOYSA-N
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Patent
US04749813

Procedure details

61 g of 2-nitro-5-ethylbenzotrifluoride were reduced analogously to Example 4 by means of iron. 52 g of 2-trifluoromethyl-4-ethylaniline (boiling point: 96°-8° C./20 mbar, nD20 : 1.4788) are obtained.
Name
2-nitro-5-ethylbenzotrifluoride
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH3:11])=[CH:6][C:5]=1[C:12]([F:15])([F:14])[F:13])([O-])=O>[Fe]>[F:13][C:12]([F:14])([F:15])[C:5]1[CH:6]=[C:7]([CH2:10][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1]

Inputs

Step One
Name
2-nitro-5-ethylbenzotrifluoride
Quantity
61 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)CC)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(N)C=CC(=C1)CC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.